Sodium 1,4-diisobutyl sulfosuccinate
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Overview
Description
Sodium 1,4-diisobutyl sulfosuccinate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent wetting, dispersing, and emulsifying properties. The compound is often utilized in formulations requiring surface-active agents, such as detergents, emulsifiers, and dispersants .
Mechanism of Action
Target of Action
Sodium 1,4-diisobutyl sulfosuccinate, also known as Docusate Sodium, primarily targets the intestines . It is used to treat constipation associated with dry, hard stools, or opioid-induced constipation .
Mode of Action
Docusate Sodium acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . It can be administered orally or rectally .
Biochemical Pathways
It is known that the compound works by increasing the water content in the stool, which in turn softens the stool and facilitates its passage through the intestines .
Pharmacokinetics
It is known that the onset of action can take from 12 hours to 5 days . The duration of action is typically around 3 days .
Result of Action
The primary result of this compound’s action is the softening of the stool, which aids in alleviating constipation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1,4-diisobutyl sulfosuccinate is synthesized through the esterification of maleic acid with isobutanol, followed by sulfonation with sodium bisulfite. The reaction typically occurs in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The raw materials, maleic acid and isobutanol, are reacted in a reactor with a catalyst. The resulting ester is then sulfonated using sodium bisulfite to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-diisobutyl sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Hydrolysis: Can occur in the presence of strong acids or bases, leading to the breakdown of the ester bonds.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with hydroxide ions can produce alcohols.
Hydrolysis: Results in the formation of maleic acid and isobutanol.
Scientific Research Applications
Chemistry: Sodium 1,4-diisobutyl sulfosuccinate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, it is employed to disrupt cell membranes, aiding in the extraction of intracellular components .
Medicine: The compound is used in pharmaceutical formulations as a wetting agent to improve the solubility and bioavailability of drugs .
Industry: Industrially, it is utilized in the production of synthetic elastomers, coatings, and adhesives due to its excellent emulsifying properties .
Comparison with Similar Compounds
Sodium dioctyl sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium dibutyl sulfosuccinate: Similar in structure but with shorter alkyl chains, leading to different solubility and emulsifying properties.
Uniqueness: Sodium 1,4-diisobutyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective in various applications .
Properties
CAS No. |
127-39-9 |
---|---|
Molecular Formula |
C12H22NaO7S |
Molecular Weight |
333.36 g/mol |
IUPAC Name |
sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17); |
InChI Key |
FXZAUBIBKADOBA-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
127-39-9 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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